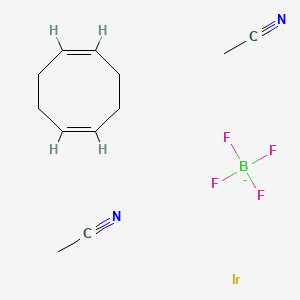

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

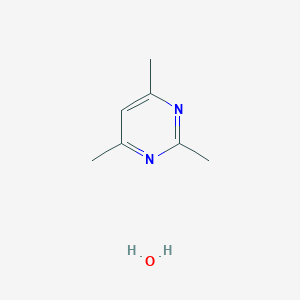

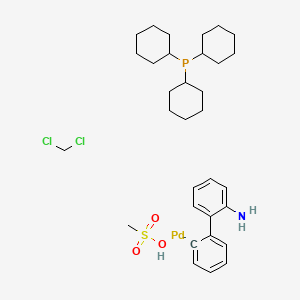

Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic iridium compound . It is a part of the Thermo Scientific Chemicals brand product portfolio . This compound is used in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Bis(acetonitrile)(η4‐1,5‐cyclooctadiene) Rhodium(I) Tetrafluoroborate can be prepared by the reaction of [RhCl(cod)]2 and AgBF4 in CH2Cl2 and CH3CN, followed by filtration, concentration of the reaction solution, and precipitation of the product using Et2O .Molecular Structure Analysis

The linear formula of this compound is [Ir(C8H12)(CH3CN)2]+ BF4- . The molecular weight of the compound is 469.311 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, similar compounds like Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate have been used as catalysts for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes .Physical and Chemical Properties Analysis

This compound appears as a yellow powder . The exact mass is 470.113 g/mol . Information about its melting point, boiling point, density, and solubility in water is not available .Scientific Research Applications

Catalytic Applications and Chemical Transformations

One of the notable applications of this compound is in catalyzing deuterium exchange reactions. Iridium complexes, including those with cyclooctadiene ligands, have been utilized to facilitate the exchange of deuterium into various aromatic substrates, showcasing the compound's efficiency in catalysis comparable to pre-catalysts used in exchange processes (Ellames et al., 2001).

Moreover, the versatility of cyclooctadiene ligands in iridium chemistry extends to transformations into compounds with varied coordination modes upon interaction with reactants like acetonitrile, highlighting the compound's role in intramolecular C−H activation and oxidative addition reactions (Martín et al., 2003).

Synthesis of Complex Molecules

The compound has been instrumental in the synthesis of complex molecules, such as the formation of N-heterocyclic dicarbene iridium(III) pincer complexes. These complexes are pivotal in transfer dehydrogenation reactions, showcasing the compound's contribution to the synthesis of novel iridium complexes with varied ligands (Zuo & Braunstein, 2012).

Mechanistic Insights into Iridium Complexes

Research also delves into understanding the mechanistic pathways of isomerization in iridium complexes. Studies have identified the role of acetic acid and acetonitrile in driving the isomerization process of cyclooctadiene ligands, providing valuable insights into the reaction mechanisms and enabling the application of these findings to less-electron-rich complexes (Raible et al., 2015).

Application in C−H Functionalization

The compound plays a crucial role in catalytic C−H functionalization processes. Iridium complexes derived from it have been employed in the acceptorless dehydrogenation of cyclooctane and arene C−H borylation, demonstrating its utility in enhancing the efficiency of catalytic reactions (Chianese et al., 2010).

Catalysis of Arylborylation

Furthermore, iridium(I) complexes with cyclooctadiene ligands have been used as catalysts for arylborylation via C–H activation, achieving high yields. This illustrates the compound's efficacy in facilitating catalytic systems that can be recycled without loss of activity, thus contributing to sustainable chemical processes (Yinghuai et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is often used as a catalyst in organic synthesis

Mode of Action

As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction . .

Result of Action

As a catalyst, it likely facilitates chemical reactions without being consumed in the process . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MFCD28144566. For instance, the compound is sensitive to air and should be stored under argon gas . .

Properties

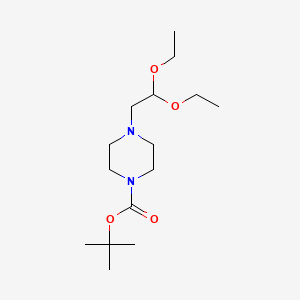

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the reaction of iridium trichloride hydrate with 1,5-cyclooctadiene and acetonitrile in the presence of tetrafluoroboric acid.", "Starting Materials": [ "Iridium trichloride hydrate", "1,5-cyclooctadiene", "Acetonitrile", "Tetrafluoroboric acid" ], "Reaction": [ "Add iridium trichloride hydrate to a flask containing 1,5-cyclooctadiene and acetonitrile.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter off any solid impurities.", "Add tetrafluoroboric acid to the filtrate and stir for several hours.", "Filter the resulting solid and wash with cold diethyl ether.", "Dry the solid under vacuum to obtain Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate." ] } | |

CAS No. |

32679-03-1 |

Molecular Formula |

C12H18BF4IrN2- |

Molecular Weight |

469.31 g/mol |

IUPAC Name |

acetonitrile;cycloocta-1,5-diene;iridium;tetrafluoroborate |

InChI |

InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1; |

InChI Key |

MPKOISRNESCABF-UHFFFAOYSA-N |

Isomeric SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir] |

SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |

Canonical SMILES |

[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B6309719.png)

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)

![3-{[(tert-butoxy)carbonyl]amino}-2-cyclobutylpropanoic acid](/img/structure/B6309748.png)

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)

![copper(1+);1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;pentacyanide](/img/structure/B6309827.png)